molecular formula C20H29N5O3S B6578539 2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole CAS No. 1170867-76-1

2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6578539
CAS No.: 1170867-76-1
M. Wt: 419.5 g/mol
InChI Key: HAHMMHXQJBMLCZ-UHFFFAOYSA-N
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Description

This compound features a 1-methyl-1H-benzodiazole (benzimidazole) core linked via a methylene group to a piperazine ring. The piperazine is further substituted at the 4-position by a 1-methanesulfonylpiperidine-4-carbonyl moiety. The methanesulfonyl group introduces strong electron-withdrawing properties, while the piperidine-carbonyl linkage adds conformational rigidity.

Properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-22-18-6-4-3-5-17(18)21-19(22)15-23-11-13-24(14-12-23)20(26)16-7-9-25(10-8-16)29(2,27)28/h3-6,16H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHMMHXQJBMLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Benzimidazole-Piperazine Hybrids

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Piperazine Substituent Key Functional Groups Potential Biological Activity Reference
2-{[4-(1-Methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole Benzimidazole 1-Methanesulfonylpiperidine-4-carbonyl Sulfonyl, carbonyl, piperidine Hypothesized CNS modulation -
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole Phenyl Aromatic ring Antimicrobial, antifungal
Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine 2-Methoxyphenyl Ester, methoxy Dopamine receptor interaction
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan) Benzoindane 2,3-Dihydrobenzo[1,4]dioxin-6-yl Dioxane Potent D4 receptor antagonist
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate Methanesulphonate ester 4-Chlorophenyl Chlorine, sulphonate Probable kinase inhibition

Key Structural and Functional Insights

Substituent Complexity and Pharmacokinetics :

  • The target compound's 1-methanesulfonylpiperidine-4-carbonyl group is bulkier and more polar than the phenyl or methoxyphenyl substituents in analogs . This may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic derivatives like 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole.
  • The sulfonyl group could improve metabolic stability by resisting oxidative degradation, a common issue with simple aryl-piperazine derivatives .

Receptor Selectivity :

  • Compounds like S 18126 demonstrate that substituents on piperazine significantly influence receptor affinity. S 18126 shows >100-fold selectivity for dopamine D4 over D2 receptors due to its benzoindane-dioxane substituent . By analogy, the target compound’s unique substituent may confer selectivity for undisclosed targets, possibly GPCRs or enzymes.

Synthetic Routes :

  • The target compound’s synthesis likely involves reductive amination (as in ) or nucleophilic substitution (as in ), given the methylene linkage and carbonyl group. highlights the use of sodium triacetoxyborohydride for reductive amination, a method applicable to similar piperazine-benzimidazole hybrids .

Spectroscopic Characterization :

  • Analogous compounds (e.g., 1-[4-(4-fluorophenyl)piperazin-1-yl]-2,2-diphenylethan-1-one) were characterized via $ ^1H $- and $ ^{13}C $-NMR, confirming piperazine connectivity and substituent orientation . The target compound’s methanesulfonyl and carbonyl groups would produce distinct NMR shifts, aiding structural validation.

Research Findings and Implications

  • Its sulfonyl group may enhance binding affinity compared to non-sulfonated analogs.
  • SAR Trends : Piperazine-linked benzimidazoles with electron-withdrawing groups (e.g., sulfonyl, nitro) often exhibit improved target engagement but may face solubility challenges. For instance, 3-[4-(4-nitrophenyl)piperazin-1-yl]propyl methanesulphonate () shows enhanced reactivity in nucleophilic environments due to its nitro group.
  • Therapeutic Potential: The combination of benzimidazole (a privileged scaffold in kinase inhibitors) and a sulfonated piperidine suggests possible applications in oncology or infectious diseases, though further testing is required.

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